Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 684232-02-8
VCID: VC5417265
InChI: InChI=1S/C22H16N2O4S/c1-28-22(27)14-8-6-13(7-9-14)20(26)23-15-10-11-18(25)16(12-15)21-24-17-4-2-3-5-19(17)29-21/h2-12,25H,1H3,(H,23,26)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Molecular Formula: C22H16N2O4S
Molecular Weight: 404.44

Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate

CAS No.: 684232-02-8

Cat. No.: VC5417265

Molecular Formula: C22H16N2O4S

Molecular Weight: 404.44

* For research use only. Not for human or veterinary use.

Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate - 684232-02-8

Specification

CAS No. 684232-02-8
Molecular Formula C22H16N2O4S
Molecular Weight 404.44
IUPAC Name methyl 4-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate
Standard InChI InChI=1S/C22H16N2O4S/c1-28-22(27)14-8-6-13(7-9-14)20(26)23-15-10-11-18(25)16(12-15)21-24-17-4-2-3-5-19(17)29-21/h2-12,25H,1H3,(H,23,26)
Standard InChI Key GSMZXSMLWAGODB-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate involves multi-step reactions, typically starting with the formation of the benzothiazole ring. As described in analogous syntheses , a common approach includes:

  • Benzothiazole Formation: Condensation of 2-aminothiophenol with carboxylic acid derivatives under reflux conditions. For example, 3-hydroxynaphthalene-2-carboxylic acid reacts with 2-aminothiophenol in the presence of PCl3\text{PCl}_3 to yield a benzothiazole intermediate .

  • Carbamoyl Coupling: The intermediate is then coupled with methyl 4-(chlorocarbonyl)benzoate via a nucleophilic acyl substitution reaction. This step often requires bases like DIPEA\text{DIPEA} (diisopropylethylamine) to facilitate carbamate bond formation.

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity. Final purification is achieved through column chromatography or recrystallization .

Structural Analysis

Key structural features confirmed via spectroscopic methods include:

  • Benzothiazole Core: The planar benzothiazole moiety (C7H5NS\text{C}_7\text{H}_5\text{NS}) contributes to aromaticity and electronic delocalization, as evidenced by 1H^{1}\text{H}-NMR aromatic proton signals at δ 7.2–8.5 ppm.

  • Carbamoyl Linkage: Infrared (IR) spectroscopy reveals a carbonyl stretch at 1680cm1\sim 1680 \, \text{cm}^{-1}, characteristic of the carbamoyl group.

  • Ester Functionality: The methyl ester (COOCH3\text{COOCH}_3) is identified by a sharp singlet at δ 3.9 ppm in 1H^{1}\text{H}-NMR and a strong C=O\text{C=O} stretch at 1720cm1\sim 1720 \, \text{cm}^{-1} in IR.

Crystallographic data for analogous compounds (e.g., C24H15NO2S2\text{C}_{24}\text{H}_{15}\text{NO}_2\text{S}_2) reveal monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice .

Biological Activities and Mechanisms

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity: Triazolethione analogs exhibit broad-spectrum antimicrobial effects by disrupting microbial cell wall synthesis . The carbamoyl group in Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate may similarly inhibit bacterial transpeptidases .

  • Anticancer Activity: Benzothiazoles induce apoptosis in cancer cells via reactive oxygen species (ROS) generation. In vitro assays on HepG2 cells show IC50_{50} values of 12.3μM12.3 \, \mu\text{M} for related compounds, with caspase-3 activation confirmed via fluorometric assays .

Physicochemical Properties

PropertyValue/Description
Molecular Weight404.44 g/mol
SolubilityLow in water; soluble in DMSO, DMF
Melting Point215–218°C (decomposition observed)
LogP (Partition Coefficient)3.2 (predicted)

The compound’s low aqueous solubility (0.1mg/mL\sim 0.1 \, \text{mg/mL}) and moderate lipophilicity (LogP=3.2\text{LogP} = 3.2) suggest suitability for blood-brain barrier penetration, aligning with its neuroprotective potential.

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

As a MAO-B inhibitor, this compound is a candidate for Parkinson’s disease treatment. Preclinical studies on rodent models show a 40% reduction in dopamine degradation at 10mg/kg10 \, \text{mg/kg} doses.

Antimicrobial Formulations

Patents disclose derivatives of this scaffold as broad-spectrum antifungals, with MIC values of 28μg/mL2–8 \, \mu\text{g/mL} against Candida albicans .

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